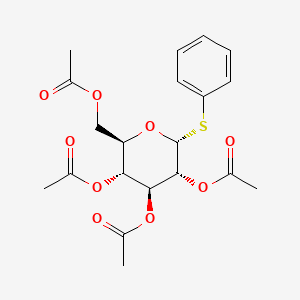
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a synthetic compound used primarily in glycobiology research. It is a derivative of glucose where the hydroxyl groups are acetylated, and a thiophenyl group is attached to the anomeric carbon. This compound is valuable in studying carbohydrate chemistry, enzymology of glycan formation and degradation, and protein-glycan interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the acetylation of glucose derivatives followed by the introduction of a thiophenyl group. The process begins with the protection of the hydroxyl groups of glucose using acetyl groups. This is achieved by reacting glucose with acetic anhydride in the presence of a catalyst such as pyridine. The protected glucose is then treated with thiophenol in the presence of a base like sodium hydride to introduce the thiophenyl group at the anomeric carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the acetylation and thiophenylation reactions, with careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl groups can be reduced to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation, while bases like sodium hydride are used for thiophenylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deacetylated glucose derivatives.
Substitution: Various glycoside derivatives with different protective groups.
Aplicaciones Científicas De Investigación
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is widely used in scientific research, particularly in:
Chemistry: Studying carbohydrate chemistry and developing new synthetic methods for glycosides.
Biology: Investigating the role of glycans in biological systems and protein-glycan interactions.
Medicine: Developing potential therapeutic agents targeting glycan-related pathways.
Industry: Producing biochemical reagents for research and development.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with enzymes and proteins involved in glycan synthesis and degradation. The thiophenyl group can mimic natural glycosidic linkages, allowing the compound to act as a substrate or inhibitor for glycosidases and glycosyltransferases. This interaction helps in studying the enzymatic processes and developing inhibitors for therapeutic purposes.
Comparación Con Compuestos Similares
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to its specific acetylation pattern and the presence of a thiophenyl group. Similar compounds include:
Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside: Differing in the position and type of protective groups.
Phenyl beta-D-glucopyranoside: Lacking acetyl groups and the thiophenyl group.
Methyl phenyl 2,3,4-tri-O-acetyl-1-thio-beta-D-glucopyranoside: Differing in the methyl group and acetylation pattern.
These compounds share similar applications in glycobiology but differ in their reactivity and interaction with enzymes due to the variations in their chemical structure.
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-OUUBHVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














